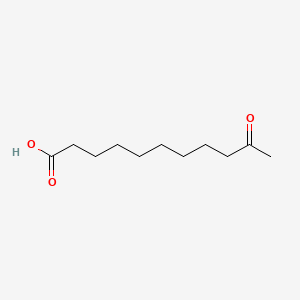

10-Oxoundecanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10-Oxoundecanoic acid can be synthesized through the oxidation of undecenoic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the oxidizing agent in the presence of a phase-transfer catalyst. The reaction is typically carried out in a two-phase system consisting of an organic solvent, such as dichloromethane, and an aqueous phase containing the oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Oxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into dicarboxylic acids.

Reduction: Reduction reactions can yield 10-hydroxyundecanoic acid.

Substitution: The ketone group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst.

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: 10-Hydroxyundecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

There appears to be a mix-up in the query, as the information provided relates to "11-Oxoundecanoic acid" and other similar compounds, but not specifically "10-Oxoundecanoic acid". Therefore, the information below will focus on what is available from the search results, with an emphasis on related compounds where applicable.

11-Oxoundecanoic Acid

- General Information : 11-Oxoundecanoic acid, also known as undecanoic acid, 11-oxo-, has the molecular formula and a molecular weight of 200.27 g/mol . It is identified by the CAS number 53163-99-8 .

- IUPAC Name : The IUPAC name for 11-Oxoundecanoic acid is 11-oxoundecanoic acid .

- Applications : While specific applications of 11-Oxoundecanoic acid are not detailed in the provided search results, its structural characteristics and chemical properties suggest its potential use as an intermediate in organic synthesis.

12-Oxododecenoic Acid

- Synthesis of Polymer Precursors : 12-oxo-9(Z)-dodecenoic acid can be synthesized using an enzyme cascade and may serve as a bifunctional precursor for bio-based polymer synthesis . It can be produced from safflower oil using Pseudomonas fluorescens lipase, Glycine max lipoxygenase (LOX-1), and HPL CP-N .

- Enzyme Cascade Synthesis : The enzyme HPL CP-N can transform 1 mM of 13S-HPODE into 12-oxo-9(Z)-dodecenoic acid in just 10 seconds with a 90% yield .

- Potential Polymer Applications : 12-oxododecenoic acid can be transformed into useful intermediates like 12-hydroxydodecanoic acid, dodecanedioic acid, or ω-aminododecanoic acid for Nylon-12 production via reduction, oxidation, or transamination processes .

9-Hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid

- Flower-Inducing Activity : A stress-induced fatty acid [FIF; 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid] incubated with (-)-norepinephrine (NE) strongly induces flower formation in Lemna paucicostata .

- Related Components : Two major components, FN1 and FN2, were isolated from the reaction mixture of FIF and NE. FN1, identified as a tricyclic α-ketol fatty acid, exhibits strong flower-inducing activity .

Chloromethyl Ketone Derivatives of Fatty Acids

- Enzyme Inhibition : Chloromethyl ketone derivatives of fatty acids can be used to study enzyme thiol reactivity .

- Inhibitory Action : 9-chloro-8-oxononanoic acid effectively inhibits hepatic cholesterol and fatty acid synthesis in mice in vivo .

Other Fatty Acids

- Fatty acids as major components : Long-chain normal aliphatic carboxylic acids constitute the major components of fats and oils in plant and animal tissue .

Summary Table

| Compound | Application |

|---|---|

| 11-Oxoundecanoic acid | Potential intermediate in organic synthesis (based on structure) |

| 12-Oxododecenoic acid | Precursor for bio-based polymer synthesis, production of intermediates for Nylon-12 |

| 9-Hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid | Flower induction in Lemna paucicostata |

| Chloromethyl ketone derivatives of fatty acids | Study of enzyme thiol reactivity, inhibition of hepatic cholesterol and fatty acid synthesis (e.g., 9-chloro-8-oxononanoic acid) |

Case Studies and Research Findings

-

Enzyme Cascade Synthesis of 12-oxo-9(Z)-dodecenoic acid :

- Deletion of the hydrophobic, non-conserved N-terminal sequence of HPL CP enhanced enzyme activity from 10 to 40 U/l .

- Optimization of solubilization buffer and expression media increased enzyme activity to 2700 U/l .

- HPL CP-N could transform 1 mM of 13S-HPODE in 10 seconds with a yield of 90% .

- A one-pot enzyme cascade starting from safflower oil with Pseudomonas fluorescens lipase, Glycine max lipoxygenase (LOX-1), and HPL CP-N yielded 43% of the target compound upon fast extraction after 1 minute of HPL CP-N reaction .

-

Flower-Inducing Activity of Fatty Acids :

- A tricyclic α-ketol fatty acid, 9(R)-11-{(2′S,8′S,10′S,11′R)-2′,8′-dihydroxy-7′-oxo-11′-[(Z)-2-pentenyl]-9′-oxa-4′-azatricyclo[6.3.1.01.5]dodec-5′en-10′-yl}-9-hydroxy-10-oxoundecanoic acid (FN1), showed strong flower-inducing activity .

- The reaction of FIF with norepinephrine (NE) at pH 8.0 increased flower-inducing activity .

- Essential structures for flower-inducing activity were catechol and ethylamine groups (dopamine) .

Wirkmechanismus

The mechanism of action of 10-oxoundecanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, it has been shown to interfere with lipid metabolism and cell membrane integrity in microbial cells, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone functional group.

10-Hydroxyundecanoic acid: A reduction product of 10-oxoundecanoic acid with a hydroxyl group instead of a ketone.

9-Acetyl pelargonic acid: Another oxo carboxylic acid with a similar structure but differing in the position of the ketone group.

Uniqueness: this compound is unique due to the presence of the ketone functional group at the tenth carbon atom, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Biologische Aktivität

10-Oxoundecanoic acid, with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol, is a medium-chain fatty acid characterized by a ketone functional group at the tenth carbon. This unique structure contributes to its diverse biological activities, including potential anti-inflammatory effects and roles in metabolic processes. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Functional Group : Ketone at the tenth carbon

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Initial studies suggest that this compound may modulate inflammatory responses, potentially influencing conditions such as obesity and diabetes.

- Metabolic Regulation : The compound's interactions with enzymes involved in fatty acid metabolism indicate its potential role in regulating lipid metabolism .

- Antimicrobial Activity : Emerging studies are exploring its bioactive properties, particularly its antimicrobial effects.

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, several potential pathways have been proposed:

- Cell Signaling Modulation : Fatty acids like this compound can influence cell signaling pathways, which may impact various physiological processes.

- Interaction with Enzymes : The compound may interact with enzymes involved in fatty acid metabolism, suggesting a role in metabolic regulation.

- Influence on Membrane Integrity : As a carboxylic acid, it may affect membrane fluidity and integrity, potentially altering cellular responses to stimuli .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Anti-inflammatory Effects :

- A study indicated that this compound could reduce markers of inflammation in cellular models, suggesting therapeutic potential for inflammatory diseases.

-

Metabolic Studies :

- Research has shown that this compound might enhance fatty acid oxidation rates in mitochondrial assays, indicating a possible role in energy metabolism.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, warranting further exploration for potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₂₀O₃ | Ketone group at the tenth carbon |

| 10-Hydroxyundecanoic Acid | C₁₁H₂₂O₃ | Hydroxyl group at the tenth carbon |

| 9-Oxoundecanoic Acid | C₁₁H₂₁O₃ | Oxo group at the ninth carbon |

| Dodecanoic Acid | C₁₂H₂₄O₂ | Saturated fatty acid; no oxo group |

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-characterized. However, it is expected to be well absorbed in the gastrointestinal tract due to its carboxylic acid structure. Its distribution throughout the body and metabolic pathways require further investigation to understand its efficacy and safety profile fully .

Eigenschaften

IUPAC Name |

10-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMENMPHVRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217917 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-00-6 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.